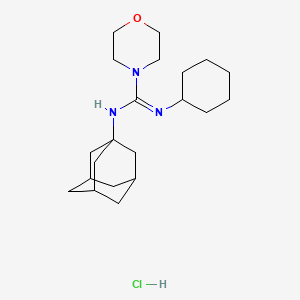

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride

Übersicht

Beschreibung

PNU 37883 Hydrochlorid ist ein selektiver Antagonist der vaskulären Form von ATP-abhängigen Kaliumkanälen (Kir6, KATP). Diese Verbindung ist bekannt für ihre Fähigkeit, Kaliumströme in isolierten glatten Muskelzellen der Mesenterialarterie zu hemmen, jedoch nicht in Herz- oder Skelettmuskelzellen . Es hat diuretische Wirkungen und wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt.

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für PNU 37883 Hydrochlorid werden in der verfügbaren Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung für den experimentellen Einsatz als Hydrochloridsalz synthetisiert und formuliert wird . Die Herstellung beinhaltet die Bildung des Hydrochloridsalzes aus der Basenverbindung, wodurch seine Stabilität und Löslichkeit für Forschungsanwendungen gewährleistet wird.

Analyse Chemischer Reaktionen

PNU 37883 Hydrochlorid unterliegt hauptsächlich Hemmungsreaktionen, bei denen es die Aktivität von ATP-abhängigen Kaliumkanälen blockiert. Die Verbindung verändert den vaskulären Tonus bei alleiniger Anwendung nicht signifikant, kann aber die Relaxationswirkung anderer Agenzien wie Agmatin in vorkontraktierten Aortenringen abschwächen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gehemmten Kaliumkanäle, die zu veränderten zellulären Aktivitäten führen.

Wissenschaftliche Forschungsanwendungen

Potassium Channel Inhibition

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride has been identified as a potassium channel blocker . It acts as a non-sulfonylurea inhibitor of K-ATP channels, which are crucial in regulating cellular excitability and insulin secretion. This inhibition can have implications in treating conditions like diabetes and other metabolic disorders .

Anticancer Potential

Research indicates that compounds with adamantane structures, including N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride, exhibit anticancer properties. Studies suggest that derivatives of this compound could be explored for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial and Anti-inflammatory Effects

The compound has been studied for its antimicrobial and anti-inflammatory activities. Similar adamantane derivatives have shown efficacy against various bacterial strains and fungi, indicating that N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride might possess similar properties .

Case Studies

Wirkmechanismus

The mechanism of action of PNU 37883 hydrochloride involves its selective inhibition of vascular ATP-sensitive potassium channels. By binding to these channels, the compound prevents the efflux of potassium ions, leading to depolarization of the smooth muscle cell membrane. This inhibition reduces the relaxation of blood vessels and can influence blood pressure regulation . The molecular targets of PNU 37883 hydrochloride are the Kir6 subunits of the potassium channels, specifically Kir6.1 and Kir6.2 .

Vergleich Mit ähnlichen Verbindungen

PNU 37883 Hydrochlorid ist einzigartig in seiner Selektivität für vaskuläre ATP-abhängige Kaliumkanäle. Ähnliche Verbindungen umfassen PNU-99963, das ebenfalls KATP-Kanäle hemmt, aber an verschiedenen molekularen Stellen wirkt . Andere verwandte Verbindungen sind solche, die auf Kaliumkanäle in verschiedenen Geweben abzielen, wie z. B. Herz- oder Pankreaszellen, aber PNU 37883 Hydrochlorid ist in seiner vaskulären Selektivität einzigartig .

Biologische Aktivität

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride, commonly referred to as PNU 37883 hydrochloride, is a compound with notable biological activity primarily as a selective antagonist of ATP-sensitive potassium (KATP) channels. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H36ClN3O

- Molecular Weight : 382.0 g/mol

- CAS Number : 57568-80-6

PNU 37883 functions as a selective antagonist for the vascular form of KATP channels, specifically targeting the Kir6 subtype. Its primary action involves inhibiting potassium currents in vascular smooth muscle cells, which leads to significant physiological effects:

- Inhibition of KATP Channels : The compound blocks the activity of KATP channels, resulting in decreased relaxation of blood vessels. This mechanism counteracts hypotension induced by vasodilators such as pinacidil .

- Biochemical Pathways : The inhibition of potassium ion transport pathways is crucial for its action, affecting vascular tone and smooth muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of PNU 37883 suggests selective distribution within the body, particularly in kidney and vascular smooth muscle cells. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader KATP channel inhibition.

In Vitro Studies

-

Vascular Smooth Muscle Cells :

- In isolated mesenteric artery smooth muscle cells, PNU 37883 effectively inhibited KATP channel currents without affecting cardiac or skeletal myocytes.

- This selectivity indicates a potential for targeted therapeutic applications in managing vascular conditions.

- Dopamine Modulation :

In Vivo Studies

Case studies have demonstrated the efficacy of PNU 37883 in various experimental models:

- Hypertension Models :

- In animal models of hypertension, administration of PNU 37883 resulted in a significant reduction in blood vessel relaxation and maintained elevated blood pressure levels when compared to control groups treated with standard vasodilators.

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALCKUJYZCDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206200 | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-80-6 | |

| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 37883A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.